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Compound of Interest

Compound Name: beta-Isopropyl-beta-propiolactone

Cat. No.: B087267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of 4-(1-methylethyl)oxetan-2-one,

commonly known as beta-Isopropyl-beta-propiolactone. This compound belongs to the class

of beta-lactones, which are four-membered cyclic esters. The inherent ring strain in these

molecules makes them valuable synthetic intermediates, susceptible to a variety of ring-

opening reactions. This document consolidates the available chemical and physical data,

outlines a probable synthetic route, and discusses the expected reactivity of this specific beta-

lactone. Due to the limited availability of published data for this particular compound, some

information is presented based on the well-established chemistry of analogous beta-lactones.

Chemical Identity and Properties
The IUPAC name for beta-Isopropyl-beta-propiolactone is 4-(1-methylethyl)oxetan-2-one.
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Property Value Source

IUPAC Name 4-(1-methylethyl)oxetan-2-one -

Common Name
beta-Isopropyl-beta-

propiolactone
--INVALID-LINK--

CAS Number 10359-02-1 --INVALID-LINK--

Molecular Formula C6H10O2 --INVALID-LINK--

Molecular Weight 114.14 g/mol --INVALID-LINK--

Boiling Point 110-113 °C (at 10 Torr) --INVALID-LINK--

Density (Predicted) 1.031 ± 0.06 g/cm³ --INVALID-LINK--

Note: Experimental spectral data (NMR, IR, Mass Spectrometry) for 4-(1-methylethyl)oxetan-2-

one are not readily available in public databases. However, characteristic spectral features

would be expected based on its structure. For instance, the IR spectrum would likely show a

strong carbonyl stretch for the strained lactone at a relatively high wavenumber (around 1820-

1840 cm⁻¹). The ¹H NMR spectrum would feature signals corresponding to the isopropyl group

and the protons on the oxetane ring.

Synthesis
A primary and industrially relevant method for the synthesis of beta-lactones is the [2+2]

cycloaddition of a ketene with an aldehyde or ketone. For 4-(1-methylethyl)oxetan-2-one, this

would involve the reaction of isobutyraldehyde with ketene.[1] Ketenes are highly reactive and

are typically generated in situ for these reactions.[1]

Experimental Workflow for Synthesis
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Caption: Workflow for the synthesis of 4-(1-methylethyl)oxetan-2-one.
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General Experimental Protocol
Warning: Ketene is toxic and highly reactive. This synthesis should be performed by trained

personnel in a well-ventilated fume hood.

Apparatus Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a gas

inlet tube extending below the solvent surface, and a dry-ice condenser is charged with a

solution of isobutyraldehyde in an inert solvent (e.g., anhydrous diethyl ether). The flask is

cooled in an appropriate bath (e.g., acetone/dry ice) to maintain a temperature between -20

°C and 0 °C.

Ketene Generation: Ketene gas is generated in a separate apparatus, for example, by the

pyrolysis of acetic anhydride or the dehydrohalogenation of acetyl chloride with a non-

nucleophilic base like triethylamine.[2]

Cycloaddition: The generated ketene gas is passed through the stirred solution of

isobutyraldehyde. The reaction progress can be monitored by techniques such as thin-layer

chromatography (TLC) or gas chromatography (GC).

Workup: Upon completion of the reaction, any unreacted ketene is removed by purging the

system with an inert gas (e.g., nitrogen or argon). The solvent is then removed under

reduced pressure.

Purification: The crude product is purified by vacuum distillation to yield pure 4-(1-

methylethyl)oxetan-2-one.

Chemical Reactivity
The reactivity of 4-(1-methylethyl)oxetan-2-one is dominated by the strained four-membered

lactone ring, making it susceptible to nucleophilic attack. Two primary modes of reaction are

observed: attack at the carbonyl carbon and Sₙ2 attack at the β-carbon.

Nucleophilic Ring-Opening Reactions
Nucleophiles can attack either the electrophilic carbonyl carbon or the β-carbon of the lactone

ring, leading to different products. The regioselectivity of the attack can be influenced by the

nature of the nucleophile ("hard" vs. "soft") and the reaction conditions.[3]
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Attack at the Carbonyl Carbon (Acyl Cleavage): "Hard" nucleophiles, such as primary and

secondary amines, tend to attack the carbonyl carbon. This leads to an addition-elimination

reaction, resulting in ring opening to form β-hydroxy amides.[3]

Sₙ2 Attack at the β-Carbon (Alkyl Cleavage): "Soft" nucleophiles, such as organocuprates

(derived from Grignard reagents) or azide ions, typically favor an Sₙ2-type attack on the β-

carbon, leading to inversion of stereochemistry at that center and the formation of a

carboxylate.[3][4]
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Caption: Regioselectivity of nucleophilic attack on beta-lactones.

Polymerization
Beta-lactones, including presumably 4-(1-methylethyl)oxetan-2-one, can undergo ring-opening

polymerization to form polyesters. This polymerization can be initiated by cationic, anionic, or

coordination-insertion mechanisms. Cationic polymerization is particularly common for

oxetanes due to their high basicity.[5] The properties of the resulting polymer, poly(β-

hydroxyisovalerate), would depend on the stereochemistry of the monomer and the

polymerization conditions.

Applications in Research and Development
While specific applications for 4-(1-methylethyl)oxetan-2-one are not well-documented, its

structural motif suggests potential utility in several areas:
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Synthetic Intermediates: As a source of chiral β-hydroxy acids or other β-substituted

carboxylic acid derivatives, which are common structural motifs in natural products and

pharmaceuticals.

Monomer for Biodegradable Polymers: Substituted poly(β-hydroxyalkanoates) are a class of

biodegradable polymers.

Drug Discovery: The oxetane ring is increasingly used in medicinal chemistry as a

bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties such

as solubility and metabolic stability.[6]

Conclusion
4-(1-methylethyl)oxetan-2-one is a beta-lactone with potential as a synthetic building block.

While specific experimental data for this compound is scarce, its synthesis and reactivity can

be reliably predicted based on the well-established chemistry of beta-lactones. The primary

synthetic route involves a [2+2] cycloaddition, and its reactivity is characterized by nucleophilic

ring-opening reactions at either the carbonyl or the β-carbon. Further research into the specific

properties and reactions of this compound could uncover novel applications in organic

synthesis, polymer science, and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 4-(1-methylethyl)oxetan-2-one (beta-
Isopropyl-beta-propiolactone)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087267#iupac-name-for-beta-isopropyl-beta-
propiolactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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